molecular formula C21H15ClF3N3O3 B2981135 1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105213-35-1

1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B2981135
CAS No.: 1105213-35-1
M. Wt: 449.81
InChI Key: HGJYITUXUQFTKW-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a trifluoromethylbenzoyl group, and a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with the dihydropyridine intermediate.

    Attachment of the trifluoromethylbenzoyl group: This can be done through an acylation reaction using trifluoromethylbenzoyl chloride in the presence of a base such as pyridine.

    Formation of the carbohydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving dihydropyridine derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. The trifluoromethylbenzoyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

    Lercanidipine: A dihydropyridine derivative with improved selectivity for vascular smooth muscle cells.

The uniqueness of 1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide lies in its specific combination of functional groups, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxo-N'-[2-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O3/c22-15-8-5-13(6-9-15)11-28-12-14(7-10-18(28)29)19(30)26-27-20(31)16-3-1-2-4-17(16)21(23,24)25/h1-10,12H,11H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJYITUXUQFTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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